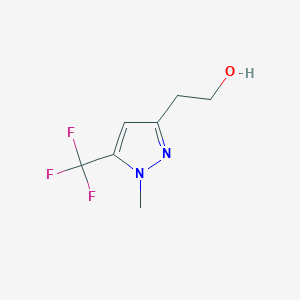![molecular formula C16H22N2O4 B1404772 Methyl-(2S)-2-Acetamido-3-[4-(Morpholin-4-yl)phenyl]propanoat >98%ee CAS No. 1616506-48-9](/img/structure/B1404772.png)
Methyl-(2S)-2-Acetamido-3-[4-(Morpholin-4-yl)phenyl]propanoat >98%ee
Übersicht
Beschreibung
The compound “methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also has an acetamido group (CH3CONH2), a phenyl group (C6H5), and a propanoate ester group (CH3CH2COO).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring would provide a degree of rigidity to the structure, while the phenyl group would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could be involved in nucleophilic substitution reactions, while the acetamido group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the morpholine ring could increase the compound’s solubility in water, while the phenyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Morpholin-Derivate, wie die in Frage stehende Verbindung, werden oft auf ihr pharmakologisches Potenzial untersucht. Der Morpholinring ist ein häufiges Merkmal in Molekülen mit einer Vielzahl therapeutischer Aktivitäten. Zum Beispiel wurden einige Morpholin-Derivate auf ihre Rolle bei der Hemmung der Synthese von Prostaglandinen untersucht, die an Entzündungen und Schmerzen beteiligt sind .
Katalyse
Morpholin-Verbindungen können als Liganden in katalytischen Prozessen dienen. Sie könnten an der Entwicklung neuer katalytischer Methoden beteiligt sein, die die Reaktionsausbeute bei der Synthese verschiedener Pharmazeutika oder Chemikalien verbessern können .
Landwirtschaftliche Chemie
Morpholin-Derivate werden manchmal bei der Entwicklung von Herbiziden eingesetzt. Die Struktur der Verbindung könnte modifiziert werden, um neue Klassen von Herbiziden mit spezifischen Wirkmechanismen zu schaffen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYLQXBOISREB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
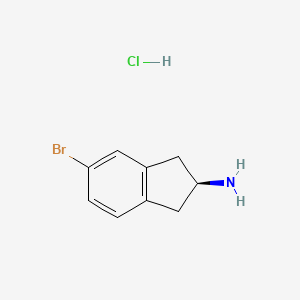
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
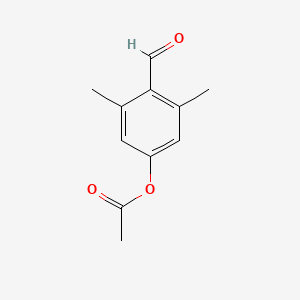
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
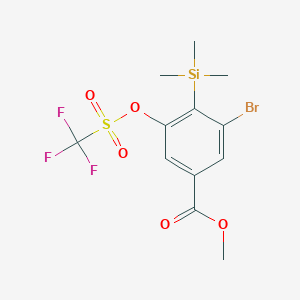
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)
![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
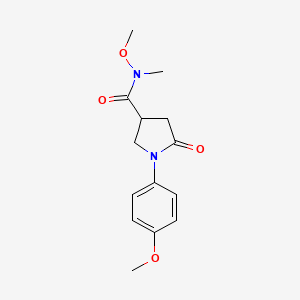
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
